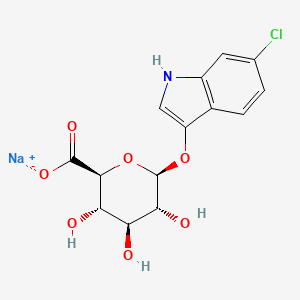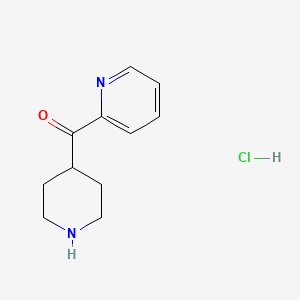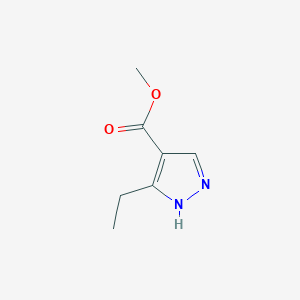
(4,4-二氟吡咯烷-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4,4-Difluoropyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C5H9F2NO .
Molecular Structure Analysis
The molecular structure of “(4,4-Difluoropyrrolidin-2-yl)methanol” is represented by the InChI code1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. Physical And Chemical Properties Analysis
“(4,4-Difluoropyrrolidin-2-yl)methanol” has a molecular weight of 137.13 g/mol . The predicted density is 1.25±0.1 g/cm3, and the predicted boiling point is 178.9±40.0 °C .科学研究应用
催化应用
- 镍配合物合成: Kermagoret 和 Braunstein (2008) 的一项研究详细介绍了具有双齿 N,O 型配体的镍配合物的合成,该配合物在乙烯的催化低聚中显示出潜力,表明二氟吡咯烷基甲醇衍生物在催化中的作用 (Kermagoret & Braunstein, 2008).
有机合成
- 1,3-偶极环加成: Novikov 等人 (2002) 探索了叠氮甲基与二氟卡宾的 1,3-偶极环加成,导致形成 2,2-二氟吡咯烷,证明了二氟吡咯烷基衍生物在复杂有机结构合成中的用途 (Novikov et al., 2002).
材料科学
- 铁(II)配合物: Bourosh 等人 (2018) 合成了并研究了具有吡啶半缩醛的铁(II)双-α-苄基二肟配合物,展示了吡咯烷基甲醇衍生物在具有潜在材料科学应用的配位化合物开发中的应用 (Bourosh et al., 2018).
不对称催化
- 不对称炔基化: Munck 等人 (2017) 报告了使用与二氟吡咯烷基甲醇密切相关的脯氨醇衍生配体,在末端炔烃与环亚胺的催化不对称加成中,突出了其在不对称合成中的应用 (Munck et al., 2017).
光谱学和结构研究
- 分子组织研究: Matwijczuk 等人 (2018) 对溶剂影响下的分子组织进行了光谱研究,提供了对吡咯烷基甲醇衍生物在各种溶剂环境中的相互作用和稳定性的见解 (Matwijczuk et al., 2018).
属性
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRNYDDKFZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)



![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)






